molecular formula C13H14N4O2 B5557849 ethyl (1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)acetate

ethyl (1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)acetate

Cat. No. B5557849
M. Wt: 258.28 g/mol
InChI Key: FIZIKNPPKABGNC-XFXZXTDPSA-N
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Description

“Ethyl (1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)acetate” is a chemical compound with the molecular formula C13H14N4O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound related to the requested chemical, has been utilized in the preparation of various organic compounds. For instance, it has been used in synthesizing 1,3,4-oxadiazoles and pyridopyridazines, demonstrating its versatility in organic synthesis (Elnagdi et al., 1988). Similarly, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, another related compound, exhibits interesting tautomeric behavior and has been used to create various benzisothiazole derivatives (Carrington et al., 1972).

Crystal Structure Analysis

The crystal structure of related compounds like dabigatran etexilate tetrahydrate, which includes similar benzimidazole motifs, provides insight into the molecular geometry and intramolecular interactions of these compounds (Liu et al., 2012). This type of analysis is crucial for understanding the physical and chemical properties of such compounds.

Organic Synthesis and Catalysis

Compounds like 1-Ethyl-3-methylimidazolium acetate have been identified as effective catalysts in organic synthesis, such as in the cyanosilylation of carbonyl compounds (Ullah et al., 2017). This showcases the potential of similar compounds in catalyzing important chemical reactions.

Novel Compound Synthesis

Research also involves the synthesis of new compounds using related chemicals. For example, novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates were synthesized using a multicomponent reaction approach, indicating the role of similar chemicals in creating new molecular entities (Mobinikhaledi et al., 2009).

Biomedical Applications

In the biomedical field, derivatives of benzimidazole, which is structurally related to the requested compound, have been investigated for their potential in inhibiting TNF-alpha expression in T cells, indicating possible therapeutic applications (Rether et al., 2008).

Antimicrobial and Cytotoxic Studies

Certain derivatives of benzimidazole, sharing a core structure with the requested chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Future Directions

Imidazole derivatives, such as “ethyl (1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)acetate”, have a broad range of chemical and biological properties, making them an important area of study for the development of new drugs . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

ethyl (2Z)-2-(1-amino-3-methylbenzimidazol-2-ylidene)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-19-13(18)9(8-14)12-16(2)10-6-4-5-7-11(10)17(12)15/h4-7H,3,15H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIKNPPKABGNC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C2=CC=CC=C2N1N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1N)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate

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